molecular formula C8H9BrN2O3 B2381691 Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate CAS No. 1269026-22-3

Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate

Cat. No.: B2381691
CAS No.: 1269026-22-3
M. Wt: 261.075
InChI Key: POYHGPKBZHOUBJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O3.

Mechanism of Action

Mode of Action

It’s known that the compound can inhibit SHP2 activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate, it is recommended to be stored in an inert atmosphere at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate can be synthesized from ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate. The synthesis involves the bromination of the starting material using bromine or a bromine-containing reagent under controlled conditions . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 5-bromo-6-methyl-2-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-3-14-8(13)5-7(12)10-4(2)6(9)11-5/h3H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYHGPKBZHOUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(NC1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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